molecular formula C18H14ClN3S B2992250 1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 379236-83-6

1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B2992250
CAS No.: 379236-83-6
M. Wt: 339.84
InChI Key: UUPFLOQAAFLFHJ-UHFFFAOYSA-N
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Description

1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a synthetic organic compound designed for research and development applications, strictly for laboratory use. This molecule is built on the 1,2,4-triazolo[4,3-a]quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a (4-chlorobenzyl)thio moiety, a modification often explored to fine-tune the compound's physicochemical properties and biological affinity . Compounds featuring the 1,2,4-triazolo[4,3-a]quinoline core have been extensively investigated and demonstrated a broad spectrum of pharmacological potential in scientific studies. Research on analogous structures has reported significant antimicrobial activity against various bacterial and fungal strains . Furthermore, this class of compounds has shown promise in areas of anticancer research , with some derivatives exhibiting cytotoxic effects against specific cancer cell lines . The incorporation of the triazole ring, a known pharmacophore, contributes to these activities by enabling key interactions with biological targets, potentially improving the molecule's binding affinity and metabolic stability . The presence of the benzylthioether group at the 1-position is a critical structural feature, as similar substitutions are known to influence the molecule's lipophilicity and electronic distribution, which can directly impact its bioavailability and interaction with enzymes or receptors . This makes this compound a valuable chemical tool for researchers in drug discovery, particularly for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and screening for new bioactive agents. This product is intended for research use by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-12-10-17-20-21-18(22(17)16-5-3-2-4-15(12)16)23-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPFLOQAAFLFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazoloquinoline family, which has been explored for various pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory effects.

  • Molecular Formula : C18H14ClN3S
  • Molecular Weight : 339.84 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazoloquinoline exhibit significant anticancer properties. For instance, quinoxaline derivatives have shown promising results against cancer cell lines such as HCT-116 and MCF-7. The most active compounds in these studies demonstrated IC50 values in the low micromolar range (e.g., 1.9 µg/mL for HCT-116) .

Table 1: Anticancer Activity of Triazoloquinoline Derivatives

Compound NameCell LineIC50 (µg/mL)Reference
Compound AHCT-1161.9
Compound BMCF-72.3
Compound COther Cell LinesVaries

Antibacterial and Antifungal Properties

The compound's potential as an antibacterial agent has also been explored. Similar heterocyclic compounds have been reported to exhibit activity against various bacterial strains and fungi. For example, derivatives containing the quinoline nucleus have shown efficacy against resistant bacterial strains .

Table 2: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound DE. coli15
Compound ES. aureus20

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival pathways.

Case Studies

In a study focusing on the synthesis and biological evaluation of triazoloquinoline derivatives, researchers synthesized a series of compounds and evaluated their effects on blood pressure and heart rate in animal models. Some derivatives were found to significantly reduce tachycardia and exhibit antihypertensive effects . This suggests the compound's potential as a therapeutic agent in cardiovascular diseases.

Comparison with Similar Compounds

5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)

  • Substituents : 5-position p-fluorophenyl, 4,5-dihydro core.
  • Activity : Exhibited potent anticonvulsant activity with ED50 values of 27.4 mg/kg (MES test) and 22.0 mg/kg (scPTZ test).

7-(4-Fluorobenzyloxy)-4,5-dihydro-triazolo[4,3-a]quinoline

  • Substituents : 7-position 4-fluorobenzyloxy, 4,5-dihydro core.
  • Activity : ED50 of 11.8 mg/kg in MES tests.
  • Comparison : Replacing the alkoxy group (O-linked) with a thioether (S-linked) in the target compound could alter electronic properties and resistance to oxidative metabolism .

1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline

  • Substituents : Methyl groups at positions 1 and 4.
  • Activity: No explicit data provided, but methyl groups are typically used to modulate steric effects.
  • Comparison : The 4-chlorobenzylthio group in the target compound introduces bulkier substituents, which may affect receptor binding compared to smaller methyl groups .

Analogues with Different Core Structures

N-(1-(2-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c)

  • Core: Triazolopyrimidine instead of triazoloquinoline.
  • Activity : High yield (93%) but unspecified pharmacological data.
  • Comparison: The quinoline core in the target compound may offer superior π-π stacking interactions compared to pyrimidine, enhancing target affinity .

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

  • Core: Quinoline with a triazole side chain.
  • Activity : Demonstrated antichagasic and antileishmanial activity.

Substituent Effects on Activity

Compound Substituent Position/Type Core Structure Key Activity (ED50 or IC50) Reference ID
Target Compound 1-(4-Cl-benzylthio), 5-methyl Triazolo[4,3-a]quinoline Anticipated anticonvulsant (theoretical) -
3f 5-(p-Fluorophenyl) Triazolo[4,3-a]quinoline ED50 = 27.4 mg/kg (MES)
7-(4-F-benzyloxy) derivative 7-(4-F-benzyloxy) Triazolo[4,3-a]quinoline ED50 = 11.8 mg/kg (MES)
5c (pyrimidine core) 2-(4-Cl-benzylthio) Triazolo[1,5-a]pyrimidine High yield (93%), no activity data

Key Findings

Triazole vs. Triazolone : Derivatives retaining the triazole ring (e.g., 3f) show strong anticonvulsant activity, while triazolone analogues (e.g., 4a–f) are inactive, emphasizing the necessity of the triazole NH group for activity .

Substituent Position : Activity is highly sensitive to substituent placement. For example, 7-alkoxy derivatives (e.g., 4-fluorobenzyloxy) are more potent than 5-substituted phenyl derivatives .

Thioether vs. Ether Linkage : Thioether groups (as in the target compound) may confer higher metabolic stability compared to ether linkages due to reduced susceptibility to enzymatic oxidation .

Q & A

Q. What strategies resolve conflicting SAR data across studies?

  • Methodological Answer : Meta-analysis of ED₅₀ and TD₅₀ values normalizes data across models. Multivariate regression identifies confounding variables (e.g., logP vs. steric parameters). Cross-validation with in silico QSAR models (e.g., CoMFA) refines predictions .

Tables of Key Data

Q. Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundSubstituentED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
4fHexyloxy6.5228.035.1
Phenytoin8.233.04.0
Data from .

Q. Table 2: Computational Parameters from DFT Analysis

ParameterValue (eV)
HOMO Energy-6.12
LUMO Energy-1.98
HOMO-LUMO Gap4.14
Data from .

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